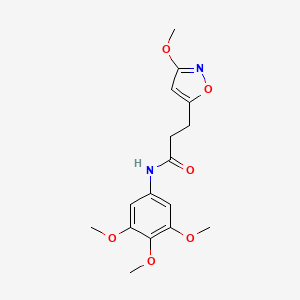

3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide

Description

This compound features a propanamide backbone with two key substituents:

- A 3-methoxy-1,2-oxazole moiety at position 3 of the propanamide chain.

- A 3,4,5-trimethoxyphenyl group as the N-substituent.

The 1,2-oxazole ring is a five-membered heterocycle containing oxygen and nitrogen, which confers rigidity and moderate polarity to the molecule. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in antitumor agents (e.g., combretastatin analogues) due to its ability to mimic tyrosine residues and disrupt microtubule dynamics . The methoxy groups enhance lipophilicity and influence electronic interactions with biological targets.

Propriétés

Formule moléculaire |

C16H20N2O6 |

|---|---|

Poids moléculaire |

336.34 g/mol |

Nom IUPAC |

3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide |

InChI |

InChI=1S/C16H20N2O6/c1-20-12-7-10(8-13(21-2)16(12)23-4)17-14(19)6-5-11-9-15(22-3)18-24-11/h7-9H,5-6H2,1-4H3,(H,17,19) |

Clé InChI |

SCBGMMAMBVHTJS-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=CC(=C1OC)OC)NC(=O)CCC2=CC(=NO2)OC |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 3-(3-méthoxy-1,2-oxazol-5-yl)-N-(3,4,5-triméthoxyphényl)propanamide implique généralement des réactions organiques à plusieurs étapes. Une approche courante pourrait inclure :

Formation du cycle oxazole : Cela peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés.

Fixation des groupes méthoxy : Réactions de méthoxylation utilisant du méthanol et un catalyseur approprié.

Formation de la liaison amide : Réactions de couplage entre le dérivé oxazole et l’acide 3,4,5-triméthoxyphénylpropanoïque à l’aide de réactifs comme l’EDCI ou le DCC.

Méthodes de production industrielle

Les méthodes de production industrielle impliqueraient probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs à écoulement continu, des techniques de purification avancées et des mesures strictes de contrôle qualité.

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Chimie : Comme élément constitutif de molécules plus complexes en synthèse organique.

Biologie : Utilisation potentielle comme sonde biochimique ou dans l’étude des interactions enzymatiques.

Médecine : Applications possibles dans le développement de médicaments, en particulier si elle présente une activité biologique.

Industrie : Utilisation dans la production de produits chimiques ou de matériaux spécialisés.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that compounds within the oxazole class exhibit notable antimicrobial activity. For instance, related derivatives have shown effectiveness against various bacterial strains:

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| Compound A | 37.9 μM | Staphylococcus aureus |

| Compound B | TBD | TBD |

The antimicrobial potential of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide is hypothesized to stem from its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anticancer Activity

This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle regulators.

Case Study:

In vitro studies on various cancer cell lines demonstrated that the compound exhibited an IC50 value of approximately 25 µM against MCF-7 breast cancer cells after 48 hours of treatment. This indicates moderate cytotoxicity, warranting further exploration into its potential as an anticancer agent.

Anti-inflammatory Effects

Preliminary research suggests that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This action could position it as a candidate for treating inflammatory diseases.

Enzyme Inhibition

The compound may also act as an inhibitor for enzymes involved in metabolic pathways critical for inflammation and pain management. Its structural similarity to known enzyme inhibitors suggests potential interactions with targets like cyclooxygenase (COX) or lipoxygenase (LOX).

Mécanisme D'action

Le mécanisme d’action de ce composé dépendrait de ses interactions spécifiques avec les cibles biologiques. Il peut impliquer la liaison à des enzymes ou des récepteurs, la modification de leur activité et l’influence des voies cellulaires. Des études détaillées seraient nécessaires pour élucider ces mécanismes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

a) 3-[3,4,5-Trimethoxyphenyl]-[1,2,4-oxadiazol-5-yl]propanone

- Structure : Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring.

- Key Differences: Oxadiazoles exhibit higher metabolic stability due to reduced ring strain and stronger hydrogen-bonding capacity . The ketone group in propanone (vs.

- Applications : Antimicrobial and anticancer activities reported for oxadiazole derivatives .

b) 4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one

- Structure : Features an oxazolone (lactone) ring instead of oxazole.

- Key Differences :

- Applications : Combretastatin-inspired antitumor agents .

c) 3-(Substituted Methylthio)-4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazoles

Substituent and Functional Group Variations

a) N-(3,4-Dimethoxyphenethyl)-3-(2-Methyl-1H-indol-1-yl)propanamide

- Structure : Replaces the oxazole with an indole ring and modifies the methoxy substitution pattern.

- Key Differences: Indole’s aromaticity and hydrogen-bonding capability may improve CNS penetration. Reduced methoxy groups (3,4 vs.

- Applications : EP2 receptor antagonists for inflammatory diseases .

b) 3-(3-Methoxybenzylsulfonyl)-4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazole

- Structure : Incorporates a sulfonyl group on the triazole core.

- Key Differences: Sulfonyl groups increase acidity and electron-withdrawing effects, altering pharmacokinetics . Crystal structure data reveal non-planar conformations, impacting protein binding .

- Applications : Experimental antitumor agents .

Structural and Pharmacokinetic Comparison Table

Key Findings from Comparative Analysis

Heterocycle Impact :

- 1,2-Oxazole (target compound) balances moderate polarity and rigidity, favoring membrane permeability.

- 1,2,4-Oxadiazole and triazole derivatives exhibit higher metabolic stability but reduced solubility.

- Oxazolone cores enhance reactivity but may limit oral bioavailability .

Substituent Effects :

- The 3,4,5-trimethoxyphenyl group is critical for microtubule-targeting activity, as seen in combretastatin analogues .

- Methoxy positioning (e.g., 3,4 vs. 3,4,5) influences steric interactions and target selectivity .

Functional Group Contributions :

- Propanamide backbones (vs. ketones or esters) improve hydrogen-bonding capacity, enhancing receptor affinity.

- Sulfonyl and methylthio groups alter electronic properties but may require structural optimization for ADME .

Activité Biologique

The compound 3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and multidrug resistance (MDR) reversal. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 364.41 g/mol. The structure features an oxazole ring and a trimethoxyphenyl group which are critical for its biological activity.

1. Cytotoxicity

Recent studies have demonstrated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : In vitro studies reported IC50 values ranging from 1.38 to 3.21 µM for related compounds against HepG2 liver cancer cells, indicating potent cytotoxicity compared to standard treatments like podophyllotoxin .

- Mechanism of Action : The cytotoxic effects are attributed to the induction of apoptosis through mitochondrial membrane potential disruption and modulation of apoptotic markers such as p53 and Bcl-2 .

2. Multidrug Resistance Reversal

The compound has been evaluated for its ability to reverse multidrug resistance in cancer cells:

- In a study involving various derivatives containing the 3-(3,4,5-trimethoxyphenyl)-2-propenoyl group, significant MDR reversal properties were observed. Notably, certain derivatives were found to be up to 31 times more potent than verapamil in reversing drug resistance in malignant cells .

3. Antibacterial Activity

While primarily studied for its anticancer properties, some oxazole derivatives have shown antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 8 µM .

Mechanistic Studies

Mechanistic investigations have revealed that the compound and its analogs may exert their effects through:

- Tubulin Polymerization Inhibition : Compounds similar to the target molecule have been shown to inhibit β-tubulin polymerization, which is crucial for cancer cell proliferation .

- Apoptotic Pathway Activation : Flow cytometry analyses indicated that treated cells exhibited increased Annexin-V positivity, suggesting enhanced apoptosis induction .

Case Study 1: HepG2 Cell Line

In a systematic study on the HepG2 cell line:

- Compounds derived from the oxazole framework exhibited potent cytotoxicity with IC50 values significantly lower than established chemotherapeutics.

- The apoptotic pathway was confirmed through increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study 2: MDR Reversal

Another study highlighted the efficacy of derivatives in reversing MDR in HL-60 leukemia cells:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.